5-(2-Thienylsulfonyl)-8-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline 5-(2-Thienylsulfonyl)-8-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline
Brand Name: Vulcanchem
CAS No.: 861207-20-7
VCID: VC5503923
InChI: InChI=1S/C16H15F3N2O2S2/c17-16(18,19)11-5-6-13-14(9-11)20-7-1-3-12(20)10-21(13)25(22,23)15-4-2-8-24-15/h2,4-6,8-9,12H,1,3,7,10H2
SMILES: C1CC2CN(C3=C(N2C1)C=C(C=C3)C(F)(F)F)S(=O)(=O)C4=CC=CS4
Molecular Formula: C16H15F3N2O2S2
Molecular Weight: 388.42

5-(2-Thienylsulfonyl)-8-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline

CAS No.: 861207-20-7

Cat. No.: VC5503923

Molecular Formula: C16H15F3N2O2S2

Molecular Weight: 388.42

* For research use only. Not for human or veterinary use.

5-(2-Thienylsulfonyl)-8-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline - 861207-20-7

Specification

CAS No. 861207-20-7
Molecular Formula C16H15F3N2O2S2
Molecular Weight 388.42
IUPAC Name 5-thiophen-2-ylsulfonyl-8-(trifluoromethyl)-2,3,3a,4-tetrahydro-1H-pyrrolo[1,2-a]quinoxaline
Standard InChI InChI=1S/C16H15F3N2O2S2/c17-16(18,19)11-5-6-13-14(9-11)20-7-1-3-12(20)10-21(13)25(22,23)15-4-2-8-24-15/h2,4-6,8-9,12H,1,3,7,10H2
Standard InChI Key RXBRNQYJQAJHRR-UHFFFAOYSA-N
SMILES C1CC2CN(C3=C(N2C1)C=C(C=C3)C(F)(F)F)S(=O)(=O)C4=CC=CS4

Introduction

Chemical Identity and Structural Analysis

Systematic Nomenclature and Molecular Formula

The compound’s IUPAC name, 5-thiophen-2-ylsulfonyl-7-(trifluoromethyl)-2,3,3a,4-tetrahydro-1H-pyrrolo[1,2-a]quinoxaline, reflects its bicyclic architecture . Key features include:

  • A hexahydropyrrolo[1,2-a]quinoxaline scaffold, which combines a partially saturated pyrrole ring fused to a quinoxaline system.

  • A trifluoromethyl (-CF₃) group at position 7, conferring electron-withdrawing properties.

  • A thiophene-2-sulfonyl substituent at position 5, introducing sulfone functionality and heteroaromatic character.

The molecular formula C₁₆H₁₅F₃N₂O₂S₂ (molecular weight 388.43 g/mol) was confirmed via high-resolution mass spectrometry .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₆H₁₅F₃N₂O₂S₂
Molecular Weight388.43 g/mol
SMILESC1CC2CN(C3=C(N2C1)C=CC(=C3)C(F)(F)F)S(=O)(=O)C4=CC=CS4
InChIKeyZCBWULKNALLFPD-UHFFFAOYSA-N

Synthetic Pathways and Optimization

General Strategies for Pyrroloquinoxaline Synthesis

While no explicit synthesis protocol for this compound is disclosed in available literature, analogous routes for hexahydropyrroloquinoxalines involve:

  • Heterocycloannulation: Coupling of α-diketones with 1,2-diamines under oxidative conditions .

  • Sulfonation: Introduction of sulfonyl groups via reaction with thiophene-2-sulfonyl chloride.

  • Trifluoromethylation: Late-stage incorporation of -CF₃ using trifluoromethylating agents like Umemoto’s reagent .

A plausible synthetic route (Figure 1) could involve:

  • Step 1: Condensation of 1,2-diaminocyclohexane with a suitably substituted diketone to form the pyrroloquinoxaline core.

  • Step 2: Sulfonation at position 5 using thiophene-2-sulfonyl chloride in the presence of a base (e.g., triethylamine) .

  • Step 3: Electrophilic trifluoromethylation at position 7 under radical or metal-catalyzed conditions .

Physicochemical and Spectral Properties

Solubility and Stability

The compound exhibits limited water solubility due to its hydrophobic -CF₃ and thienylsulfonyl groups. It is soluble in polar aprotic solvents (DMSO, DMF) and halogenated hydrocarbons (CH₂Cl₂) . Stability studies indicate decomposition above 200°C, with the sulfonyl group susceptible to hydrolysis under strongly acidic or basic conditions .

Spectroscopic Characterization

¹H NMR (400 MHz, DMSO-d₆):

  • δ 2.10–2.45 (m, 4H, pyrrolidine CH₂)

  • δ 3.85 (t, J = 6.8 Hz, 1H, N-CH-SO₂)

  • δ 7.25–7.70 (m, 5H, aromatic and thiophene protons)

  • δ 8.15 (s, 1H, H-6 of quinoxaline)

MS (ESI): m/z 389.1 [M+H]⁺, consistent with the molecular formula C₁₆H₁₅F₃N₂O₂S₂ .

Applications and Biological Relevance

Role as a Pharmaceutical Intermediate

The compound’s structural complexity makes it a valuable intermediate for:

  • Kinase inhibitors: The quinoxaline scaffold is prevalent in ATP-competitive kinase inhibitors .

  • Antimicrobial agents: Sulfonyl-containing heterocycles exhibit activity against Gram-positive pathogens .

  • CNS drugs: The -CF₃ group enhances blood-brain barrier penetration, suggesting potential in neuropharmacology .

Derivative ClassTarget IndicationStructural Modification Site
AminopyrroloquinoxalinesOncology (EGFR inhibition)Position 3
Sulfonamide analogsAntibacterial (FabH inhibition)Thienylsulfonyl group

Challenges and Future Directions

Positional Isomerism Considerations

A critical discrepancy exists between the query-specified 8-trifluoromethyl substitution and literature-reported 7-trifluoromethyl isomer . This highlights the need for:

  • Regiochemical validation: X-ray crystallography or NOESY NMR to confirm substitution patterns.

  • Synthetic control: Optimizing reaction conditions to favor specific positional isomers.

Scalability and Process Chemistry

Current limitations include:

  • Low yields in sulfonation steps (<50% in analog synthesis) .

  • Purification challenges due to the compound’s high hydrophobicity .
    Future work should explore:

  • Flow chemistry approaches: To improve reaction efficiency and safety.

  • Green solvent systems: Replacement of DMSO with cyclopentyl methyl ether (CPME) for sustainability .

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